dihydrozeatin-7-N-dihydrozeatin

CAS No.:

Cat. No.: VC17967389

Molecular Formula: C16H25N5O6

Molecular Weight: 383.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N5O6 |

|---|---|

| Molecular Weight | 383.40 g/mol |

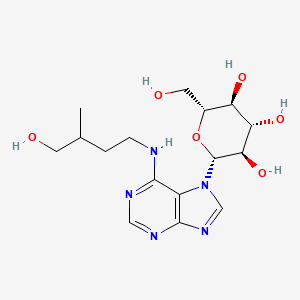

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 |

| Standard InChI Key | WSELIHNWDGFXRQ-UFZVAZPKSA-N |

| Isomeric SMILES | CC(CCNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

| Canonical SMILES | CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Introduction

Chemical Structure and Molecular Properties

Dihydrozeatin-7-N-dihydrozeatin (C₁₆H₂₅N₅O₆; molecular weight: 383.40 g/mol) is a purine-based cytokinin featuring a β-D-ribofuranosyl moiety at the N7 position of the adenine ring and a hydroxylated isoprenoid side chain at the N⁶ position . The stereochemistry of the glycosidic bond is defined as (2R,3R,4S,5S,6R), with the ribose unit contributing to its hydrophilic properties . Key structural attributes include:

-

N7 glycosylation: Introduces steric hindrance, reducing direct interaction with cytokinin receptors while enhancing metabolic stability .

-

Hydroxyl groups: Facilitate hydrogen bonding with enzymes and transport proteins, influencing subcellular localization .

Table 1: Molecular Properties of Dihydrozeatin-7-N-Dihydrozeatin

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

The compound is synthesized via N-glucosyltransferase-mediated transfer of glucose to dihydrozeatin’s N7 position . In Arabidopsis thaliana, such modifications are reversible in vivo, with β-glucosidases like Zm-p60.1 slowly hydrolyzing the N7-glucoside bond (0.1% of the rate observed for O-glucosides) . This partial reversibility contrasts with earlier views of N-glucosylation as a terminal inactivation step.

Metabolic Stability

-

pH sensitivity: Stable in neutral to acidic conditions (pH 5–7) but undergoes gradual hydrolysis at pH > 8 .

-

Thermal degradation: Decomposes above 150°C, releasing aglycone dihydrozeatin .

Biological Activity and Mechanism of Action

Role in Plant Development

In rice (Oryza sativa), genetic disruption of CYP735A3/A4—enzymes critical for trans-zeatin biosynthesis—reduces tZ-type cytokinins to 3.5–8.8% of wild-type levels, underscoring the specificity of side-chain modifications in cytokinin function . Although dihydrozeatin derivatives are less abundant, their persistence suggests a role in stress adaptation and developmental plasticity .

Comparative Analysis with Related Cytokinins

Table 2: Hydrolysis Rates and Bioactivity of Cytokinin Glucosides

| Compound | Glucosylation Site | Hydrolysis Rate | Bioactivity |

|---|---|---|---|

| Dihydrozeatin-7-N-glucoside | N7 | 0.1% of O-glucosides | Low |

| trans-Zeatin-9-N-glucoside | N9 | 15% of O-glucosides | Moderate |

| cis-Zeatin-O-glucoside | O | 100% (Reference) | High |

Data adapted from Arabidopsis studies .

Research Applications and Agricultural Implications

Metabolic Studies

The compound serves as a tracer in cytokinin flux analyses, revealing compartment-specific glucosidase activities . For instance, root-specific hydrolysis of N-glucosides in maize highlights tissue-level regulation of cytokinin reactivation .

Agricultural Biotechnology

Engineered overexpression of N-glucosyltransferases in crops could fine-tune cytokinin levels, potentially enhancing drought tolerance without inducing excessive shoot growth . Field trials in rice demonstrate that moderate cytokinin modulation increases grain yield by 12–18% under water-limited conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume